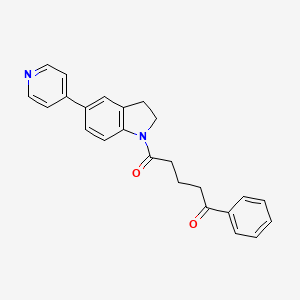

1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione

Description

Properties

IUPAC Name |

1-phenyl-5-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)pentane-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c27-23(19-5-2-1-3-6-19)7-4-8-24(28)26-16-13-21-17-20(9-10-22(21)26)18-11-14-25-15-12-18/h1-3,5-6,9-12,14-15,17H,4,7-8,13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTILOLLSYCKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyridine moiety can be introduced through a coupling reaction with a suitable pyridine derivative . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

Scientific Research Applications

1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione involves its interaction with various molecular targets. The indole moiety can interact with multiple receptors and enzymes, influencing biological pathways . The pyridine ring can enhance binding affinity and specificity to certain targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparison

Key Observations :

- The fluorophenyl group in the comparator compound may increase metabolic stability compared to the non-fluorinated phenyl group in the target molecule .

Q & A

Q. What are the key spectroscopic techniques for characterizing 1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione, and how should data be interpreted?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O) and aromatic (C-H) stretches. For example, IR peaks at 1665 cm⁻¹ (C=O) and 3054 cm⁻¹ (aromatic C-H) confirm functional groups .

- ¹H NMR : Analyze aromatic proton environments (δ 7.58–8.77 ppm for pyridine and indole moieties) and coupling constants (e.g., J = 7.55 Hz for conjugated double bonds) .

- Mass Spectrometry (MS) : Compare observed m/z values (e.g., [M]+ at 278.28) with theoretical calculations to validate molecular weight and fragmentation patterns .

Q. How can researchers design experiments to optimize the synthesis of this compound?

Methodological Answer:

- Use statistical design of experiments (DoE) to minimize trial runs while testing variables like temperature, solvent polarity, and catalyst loading. For instance, orthogonal design methods can isolate critical factors affecting yield .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and optimize reaction time .

Q. What are the best practices for validating the purity of this compound?

Methodological Answer:

- Combine melting point analysis (e.g., 221–223°C) with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Use HPLC with UV detection (λ = 254 nm) to quantify impurities and ensure ≥95% purity .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

Methodological Answer:

- Perform density functional theory (DFT) calculations to simulate NMR/IR spectra and compare with experimental data. Adjust computational parameters (e.g., solvent models, basis sets) to align with experimental conditions .

- Cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and confirm structural assignments .

Q. What advanced computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to model transition states and identify energetically favorable pathways .

- Integrate machine learning (ML) with quantum chemistry data to predict reaction outcomes under varying conditions (e.g., pH, temperature) .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

Methodological Answer:

- Use response surface methodology (RSM) to model interactions between variables (e.g., reagent stoichiometry, mixing rate) and maximize yield while suppressing side reactions .

- Implement flow chemistry systems for precise control of residence time and temperature gradients, reducing undesired polymerization or decomposition .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reaction yields reported across studies?

Methodological Answer:

Q. What strategies reconcile conflicting biological activity data for derivatives of this compound?

Methodological Answer:

- Apply structure-activity relationship (SAR) modeling to correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity trends .

- Validate hypotheses via focused library synthesis (e.g., introducing fluorinated or methoxy groups) and assay under consistent biological conditions .

Experimental Design and Validation

Q. How can researchers design a robust protocol for studying the compound’s stability under varying pH conditions?

Methodological Answer:

Q. What methodologies ensure reproducibility in multi-step syntheses of derivatives?

Methodological Answer:

- Document critical quality attributes (CQAs) for intermediates (e.g., purity, crystallinity) using standardized analytical protocols .

- Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, turbidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.